molecular formula C20H17F3N2O3 B3140122 Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 477867-28-0

Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No. B3140122
CAS RN: 477867-28-0
M. Wt: 390.4 g/mol
InChI Key: MDASUNBFYDAEKP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the trifluoromethyl group could be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel compounds involving Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate. For instance, novel imidazo[1,2-a]pyrimidine compounds were synthesized using a cyclization process with this compound as a key precursor. The structures were characterized by advanced spectroscopic techniques (Liu, 2013). Additionally, various heterocyclic systems were prepared, and their biological activity against bacteria and fungi was evaluated, showing promising biocidal properties in some cases (Youssef et al., 2011).

Antimicrobial Activity

Compounds synthesized using this chemical have been studied for their antimicrobial activity. A series of compounds derived from this chemical showed significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019). Another study synthesized derivatives and screened them for antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in antimicrobial applications (A.S.Dongarwar et al., 2011).

Antioxidant and Radioprotective Activities

Research has also explored the antioxidant properties of compounds involving Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate. A novel pyrimidine derivative was synthesized, which displayed in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model, reducing oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Molecular Synthesis and Biological Activities

Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate has been used in the synthesis of a variety of compounds with potential biological activities. For instance, novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids were prepared, showing promising biological activity profiles (Gomha et al., 2017). In another study, compounds were synthesized and evaluated for their antitumor activities against human lung and hepatocellular carcinoma cell lines, indicating potential anti-tumor applications (Badrey & Gomha, 2012).

Future Directions

The future research directions for this compound could involve further exploration of its chemical and biological properties, as well as potential applications in areas such as pharmaceuticals or agrochemicals .

properties

IUPAC Name

ethyl 6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-2-28-19(27)15-16(12-8-10-14(11-9-12)20(21,22)23)24-17(25-18(15)26)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDASUNBFYDAEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119239
Record name Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate

CAS RN

477867-28-0
Record name Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477867-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate
Reactant of Route 2
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate
Reactant of Route 3
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate
Reactant of Route 4
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate
Reactant of Route 5
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate
Reactant of Route 6
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate

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